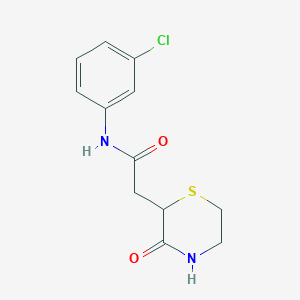

![molecular formula C21H29N3O3 B5579621 N-cyclopentyl-2-[4-methyl-6-(pyrrolidin-1-ylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]acetamide](/img/structure/B5579621.png)

N-cyclopentyl-2-[4-methyl-6-(pyrrolidin-1-ylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

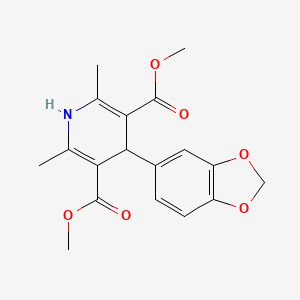

The synthesis of complex organic compounds such as N-cyclopentyl-2-[4-methyl-6-(pyrrolidin-1-ylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]acetamide involves multiple steps, including cyclization, acylation, and amide formation. While specific details on the synthesis of this exact compound were not found, compounds with similar structures, such as pyrrolidinyl acetamides, are typically synthesized through a series of organic reactions including Michael addition, amidation, and ring closure reactions. These processes often involve the use of catalysts and protective groups to increase yield and selectivity (Dyachenko, Dyachenko, & Chernega, 2004).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by multiple functional groups attached to a central framework, often containing heterocyclic elements. These structures are typically analyzed using techniques like X-ray crystallography and NMR spectroscopy. In similar compounds, the presence of the pyrrolidinyl group and acetamide moiety can influence the overall conformation and electronic distribution, impacting the molecule's reactivity and interaction with biological targets (Geng et al., 2023).

Chemical Reactions and Properties

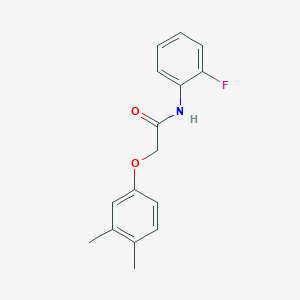

The chemical reactions and properties of such compounds are largely determined by their functional groups. The acetamide group, for instance, can undergo hydrolysis under acidic or basic conditions, transforming into the corresponding carboxylic acid and amine. The pyrrolidinyl group, a cyclic amine, can engage in nucleophilic substitution reactions or act as a base. The presence of the benzoxazin ring could add to the compound's complexity, influencing its electronic properties and reactivity (Sakai et al., 2022).

科学的研究の応用

Metabolic Stability and Structural Analysis

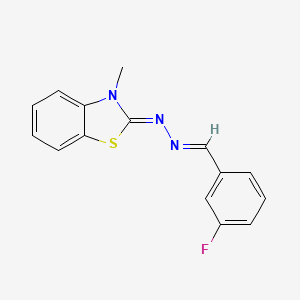

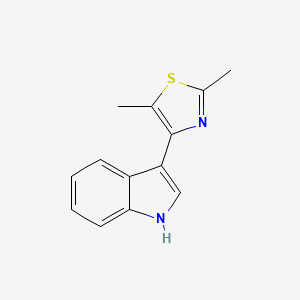

One study focused on the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, examining various heterocycles to improve metabolic stability. The study found that modifications to the benzothiazole ring could reduce metabolic deacetylation, highlighting the importance of structural analysis in developing more stable compounds (Stec et al., 2011).

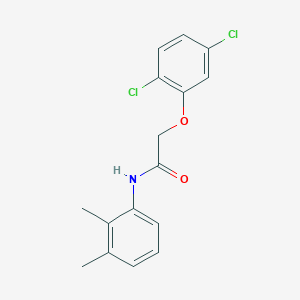

Insecticidal Assessment

Another area of application involves the synthesis and insecticidal assessment of heterocycles incorporating a thiadiazole moiety. This research aimed at identifying compounds with potential insecticidal properties against the cotton leafworm, indicating the chemical's utility in developing agricultural pesticides (Fadda et al., 2017).

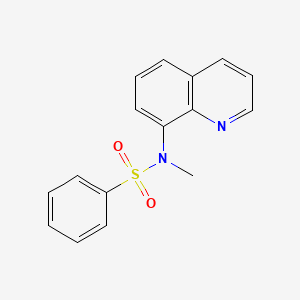

Cognitive Improvement Potential

A novel histamine H3 receptor antagonist was studied for its affinity and selectivity, demonstrating potential for the symptomatic treatment of dementia in Alzheimer's disease and other cognitive disorders. This underscores the compound's relevance in neuropharmacology and its potential application in treating cognitive impairments (Medhurst et al., 2007).

Molecular Docking and Screening

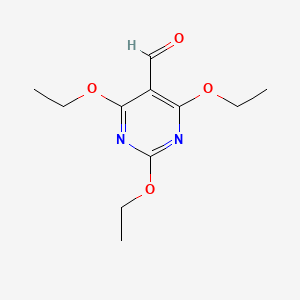

Research into novel pyridine and fused pyridine derivatives has incorporated molecular docking and in vitro screening for antimicrobial and antioxidant activity. This suggests applications in discovering new drugs with antimicrobial properties (Flefel et al., 2018).

Cholesterol O-Acyltransferase-1 Inhibition

The discovery of a clinical candidate for inhibiting human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1 indicates the compound's potential in treating diseases involving ACAT-1 overexpression. This research points to its application in cardiovascular disease treatment and cholesterol management (Shibuya et al., 2018).

作用機序

将来の方向性

特性

IUPAC Name |

N-cyclopentyl-2-[4-methyl-6-(pyrrolidine-1-carbonyl)-2,3-dihydro-1,4-benzoxazin-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O3/c1-23-14-17(13-20(25)22-16-6-2-3-7-16)27-19-9-8-15(12-18(19)23)21(26)24-10-4-5-11-24/h8-9,12,16-17H,2-7,10-11,13-14H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBXNFQQVJVSUPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(OC2=C1C=C(C=C2)C(=O)N3CCCC3)CC(=O)NC4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methanol](/img/structure/B5579544.png)

![ethyl 2-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B5579546.png)

![{2-[rel-(4aR,7aS)-4-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylcarbonyl]-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-2-oxoethyl}dimethylamine dihydrochloride](/img/structure/B5579587.png)

![3-(3-hydroxy-3-methylbutyl)-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide](/img/structure/B5579599.png)

![2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}-6-methoxyphenol](/img/structure/B5579634.png)